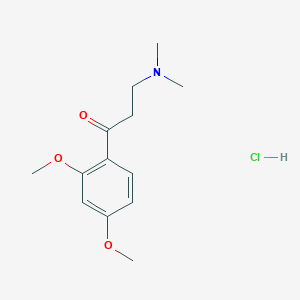
2-(3,3-Diethoxypropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Diethoxypropyl)pyridine: is a chemical compound with the molecular formula C12H19NO2. Its CAS number is 56336-90-4, and its linear formula is C12H19NO2 . This compound belongs to the pyridine family and contains a pyridine ring substituted with a 3,3-diethoxypropyl group.
Méthodes De Préparation
Synthetic Routes: The synthetic routes for 2-(3,3-Diethoxypropyl)pyridine involve the reaction of pyridine with a suitable 3,3-diethoxypropylating agent. The specific reagents and conditions may vary, but the general approach is to introduce the 3,3-diethoxypropyl group onto the pyridine ring.
Analyse Des Réactions Chimiques
Reactivity: 2-(3,3-Diethoxypropyl)pyridine can undergo various chemical reactions typical of pyridine derivatives. These reactions include:
Oxidation: Oxidation of the pyridine ring can lead to the formation of N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Common oxidants include peracids or metal oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a suitable catalyst.
Substitution: Various alkylating agents or acylating agents can be used.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridines.
Applications De Recherche Scientifique
2-(3,3-Diethoxypropyl)pyridine finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers may use it as a probe or ligand in biological studies.
Medicine: Its derivatives might have pharmaceutical potential.
Industry: It could be used in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism by which 2-(3,3-Diethoxypropyl)pyridine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, 2-(3,3-Diethoxypropyl)pyridine can be compared with other pyridine derivatives. Its uniqueness lies in the 3,3-diethoxypropyl substituent, distinguishing it from simpler pyridines.
Similar Compounds:
2-(3,3-Diethoxypropyl)piperidine: A related compound with a piperidine ring .
3,3’-Bipyridine: Another pyridine derivative with a different substitution pattern .
Propriétés
Numéro CAS |
56336-90-4 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(3,3-diethoxypropyl)pyridine |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)9-8-11-7-5-6-10-13-11/h5-7,10,12H,3-4,8-9H2,1-2H3 |
Clé InChI |
MSEUNJDDHJYXHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC1=CC=CC=N1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B12005985.png)
![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)


![2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006018.png)
![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)

![(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B12006030.png)
![Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006031.png)

